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  • Product: (3-Amino-2-phenylpropyl)dimethylamine
  • CAS: 259537-68-3

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of (3-Amino-2-phenylpropyl)dimethylamine

The following technical guide provides an in-depth analysis of (3-Amino-2-phenylpropyl)dimethylamine , a specialized diamine intermediate used in pharmaceutical research, particularly for Central Nervous System (CNS) dru...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (3-Amino-2-phenylpropyl)dimethylamine , a specialized diamine intermediate used in pharmaceutical research, particularly for Central Nervous System (CNS) drug discovery.

[1][2][3]

Executive Summary

(3-Amino-2-phenylpropyl)dimethylamine (CAS: 259537-68-3) is a vicinal disubstituted propane derivative characterized by a primary amine and a tertiary dimethylamine group separated by a chiral center bearing a phenyl ring.[1][2] This specific molecular architecture (


) serves as a "privileged scaffold" in medicinal chemistry, mimicking the pharmacophore of various monoamine reuptake inhibitors and receptor ligands. This guide details its structural properties, synthesis pathways, and handling protocols for research applications.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification

The compound is formally identified as a substituted 1,3-propanediamine. The presence of the phenyl group at the C2 position creates a chiral center, making the stereochemistry critical for biological activity, although the CAS 259537-68-3 typically refers to the racemate unless specified otherwise.

ParameterDetail
IUPAC Name

-Dimethyl-2-phenylpropane-1,3-diamine
Common Synonyms (3-Amino-2-phenylpropyl)dimethylamine; 3-(Dimethylamino)-2-phenylpropylamine
CAS Number 259537-68-3
Molecular Formula

SMILES CN(C)CC(CN)c1ccccc1
InChI Key KHICLGAAEQIDSH-UHFFFAOYSA-N
Molecular Weight Calculation

Precise molecular weight determination is essential for stoichiometric calculations in synthesis.

  • Carbon (

    
    ): 
    
    
    
    Da
  • Hydrogen (

    
    ): 
    
    
    
    Da
  • Nitrogen (

    
    ): 
    
    
    
    Da
  • Total Molecular Weight: 178.28 g/mol

Structural Connectivity Diagram

The following diagram illustrates the connectivity, highlighting the distinct primary and tertiary amine environments which allow for orthogonal functionalization.

Part 2: Physicochemical Properties & Handling

Key Physical Parameters

As a diamine, the compound exhibits basicity and sensitivity to atmospheric carbon dioxide.

PropertyValue (Predicted/Experimental)Implications
Physical State Colorless to pale yellow liquidHandle with liquid transfer tools.
Boiling Point ~260–270°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Density ~0.95 g/mLDenser than typical aliphatic amines due to the phenyl ring.
pKa (Primary

)
~10.2Highly basic; will form salts readily.
pKa (Tertiary

)
~9.5Slightly less basic than the primary amine.
LogP ~1.5Moderately lipophilic; crosses blood-brain barrier (BBB).
Handling & Storage Protocol
  • Inert Atmosphere: Store under Nitrogen (

    
    ) or Argon to prevent carbamate formation (reaction with atmospheric 
    
    
    
    ).
  • Hygroscopicity: The compound is hygroscopic. Use anhydrous solvents (DCM, THF) for reactions.

  • Safety: Corrosive. Causes severe skin burns and eye damage.[3] Wear chemically resistant gloves (Nitrile > 0.11mm) and face shield.

Part 3: Synthesis & Manufacturing Pathways

The synthesis of CAS 259537-68-3 typically involves the reduction of a nitrile precursor. This route preserves the carbon skeleton while converting the terminal nitrile to the primary amine.

Primary Synthetic Route: Nitrile Reduction

Precursor: 3-(Dimethylamino)-2-phenylpropanenitrile. Reagents: Lithium Aluminum Hydride (


) or Raney Nickel/

.

Reaction Logic:

  • Formation of Nitrile: Phenylacetonitrile is alkylated with dimethylaminomethyl chloride (Mannich-type condition) or via nucleophilic substitution to form the nitrile intermediate.

  • Reduction: The nitrile group (

    
    ) is reduced to the primary amine (
    
    
    
    ).
    
    
    is preferred for laboratory scale due to completeness of reaction, while Catalytic Hydrogenation is preferred for scale-up.
Synthesis Workflow Diagram

Synthesis Pathway Figure 2: Synthetic Route via Nitrile Reduction Start Phenylacetonitrile (Starting Material) Step1 Alkylation (with Dimethylaminomethyl chloride) Start->Step1 Base (NaH or LDA) Inter Intermediate: 3-(Dimethylamino)-2-phenylpropanenitrile Step1->Inter Step2 Reduction (LiAlH4 in THF or H2/Raney Ni) Inter->Step2 Reduction Product Target: (3-Amino-2-phenylpropyl)dimethylamine Step2->Product Workup (NaOH)

[8][9][10]

Part 4: Pharmaceutical Applications[1][11]

Medicinal Chemistry Utility

This compound serves as a versatile chiral building block for CNS-active drugs. The 2-phenylpropylamine backbone is a core structural motif in:

  • SNRI Analogues: Structural similarity to the side chains of Venlafaxine and Atomoxetine analogues.

  • Sleep Modulation: Cited in patent literature for combination therapies involving Modafinil, acting as a sedative agent or intermediate for phosphonous acid derivatives [1].

  • Receptor Ligands: The primary amine allows for coupling to various heterocycles (e.g., indoles, quinolines) to generate high-affinity ligands for Serotonin (5-HT) and Dopamine receptors.

Analytical Characterization (QC)

To verify the identity of the synthesized or purchased material, the following signatures must be confirmed:

  • 1H NMR (

    
    ):  Look for the diagnostic phenyl protons (7.1–7.4 ppm), the 
    
    
    
    singlet (~2.2 ppm), and the diastereotopic methylene protons of the propyl chain.
  • Mass Spectrometry (ESI+):

    
    .
    

References

  • Sepracor Inc. (2004). Combination of a sedative and a neurotransmitter modulator, and methods for improving sleep quality and treating depression. US Patent Application US20050215521A1. Retrieved from .

  • PubChem. (2025).[4] Compound Summary: (3-Amino-2-phenylpropyl)dimethylamine.[5][1][2] National Center for Biotechnology Information. Retrieved from .

  • Aaron Chemicals. (2024). Safety Data Sheet: (3-Amino-2-phenylpropyl)dimethylamine. Retrieved from .

Sources

Exploratory

(3-Amino-2-phenylpropyl)dimethylamine CAS number and registry data

The following technical guide details the chemical identity, synthesis, and application of (3-Amino-2-phenylpropyl)dimethylamine (CAS 259537-68-3). This document is structured for researchers and process chemists requiri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of (3-Amino-2-phenylpropyl)dimethylamine (CAS 259537-68-3). This document is structured for researchers and process chemists requiring actionable data on this specific diamine scaffold.

A Privileged 1,3-Diamine Scaffold for CNS Ligand Discovery

Executive Summary

(3-Amino-2-phenylpropyl)dimethylamine (CAS: 259537-68-3 ) is a bifunctional diamine intermediate characterized by a propyl backbone substituted with a phenyl group at the C2 position.[1][2] Structurally defined as


-dimethyl-2-phenylpropane-1,3-diamine , this compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of monoamine transporter inhibitors (SNRIs/SSRIs) and heterocyclic ligands. Its unique architecture—featuring both a reactive primary amine and a basic tertiary amine—allows for selective functionalization, making it a versatile tool for diversity-oriented synthesis (DOS).
Chemical Identity & Registry Data[1][2][3][5][6]
PropertyData Specification
CAS Registry Number 259537-68-3
IUPAC Name

-Dimethyl-2-phenylpropane-1,3-diamine
Common Synonyms (3-Amino-2-phenylpropyl)dimethylamine; 1-Amino-3-(dimethylamino)-2-phenylpropane
Molecular Formula

Molecular Weight 178.28 g/mol
SMILES CN(C)CC(CN)c1ccccc1
InChI Key BPSNGMQZDKJFAU-UHFFFAOYSA-N
Appearance Colorless to pale yellow oil (hygroscopic)
Solubility Soluble in MeOH, EtOH, DCM, Chloroform; Sparingly soluble in water (free base)
pKa (Predicted) ~9.5 (primary amine), ~8.5 (tertiary amine)
Structural Analysis & Reactivity

The compound features a


-phenyl-1,3-diamine  motif. This specific arrangement confers unique chemical properties:
  • Chemo-selectivity: The primary amine (

    
    ) at C1 is sterically accessible and highly nucleophilic, suitable for amide coupling, reductive amination, or sulfonylation. The tertiary amine (
    
    
    
    ) at C3 acts as a proton acceptor or chelating site but remains chemically inert under standard acylation conditions.
  • Stereochemistry: The C2 carbon is a chiral center. While typically supplied as a racemate, the enantiomers can be resolved (e.g., via tartaric acid crystallization) to synthesize chiral ligands.

  • Chelation Potential: The 1,3-diamine spacing allows for the formation of stable 6-membered chelate rings with transition metals, making it a potential ligand for organometallic catalysis.

Synthesis & Manufacturing Protocol

The industrial synthesis of CAS 259537-68-3 typically follows a two-step sequence: a Mannich reaction followed by Nitrile Reduction . This route is preferred for its atom economy and scalability.

Step 1: Mannich Condensation

Precursors: Phenylacetonitrile, Dimethylamine (aq), Formaldehyde. Reaction: Phenylacetonitrile undergoes


-alkylation via the Mannich base formed in situ.


Result: 3-(Dimethylamino)-2-phenylpropanenitrile.
Step 2: Nitrile Reduction

Reagents: Lithium Aluminum Hydride (LiAlH


) or Raney Nickel/H

. Reaction: The nitrile group is reduced to the primary amine.

Result: (3-Amino-2-phenylpropyl)dimethylamine.[1][2][3]
Visualized Synthesis Workflow

SynthesisPath Start Phenylacetonitrile (CAS 140-29-4) Intermediate 3-(Dimethylamino)- 2-phenylpropanenitrile Start->Intermediate Mannich Rxn (AcOH, 60°C) Reagents1 Dimethylamine + Formaldehyde Product (3-Amino-2-phenylpropyl)- dimethylamine (CAS 259537-68-3) Intermediate->Product Reduction Reagents2 LiAlH4 / THF (Reduction)

Figure 1: Two-step synthesis route via Mannich condensation and hydride reduction.

Applications in Drug Discovery

This scaffold is a "privileged structure" in CNS drug discovery due to its resemblance to the side chains of several blockbuster neurotransmitter transporter inhibitors.

A. Analogs of Monoamine Reuptake Inhibitors

The 3-phenylpropylamine backbone is the core pharmacophore for:

  • Fluoxetine/Atomoxetine Analogs: By modifying the primary amine (e.g., converting to methylamine or aryloxy-derivatives), researchers can access novel SNRI candidates.

  • Opioid Research: The structure mimics the open-chain conformation of certain opioid ligands (related to Tapentadol precursors, though Tapentadol uses a 3-dimethylamino-2-methyl-1-phenylpropyl scaffold).

B. Heterocycle Synthesis

The 1,3-diamine motif allows for cyclization reactions to form heterocycles:

  • Hexahydropyrimidines: Reaction with aldehydes yields 2-substituted hexahydropyrimidines.

  • Diazepines: Reaction with 1,2-dicarbonyls can yield 7-membered diazepine rings, relevant for anxiolytic research.

Analytical Characterization

To validate the identity of CAS 259537-68-3, the following spectral signatures are expected:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.15–7.35 (m, 5H, Phenyl).
      
    • 
       2.9–3.1 (m, 1H, CH-Ph).
      
    • 
       2.8 (dd, 2H, CH
      
      
      
      -N(Me)
      
      
      ).
    • 
       2.6 (dd, 2H, CH
      
      
      
      -NH
      
      
      ).
    • 
       2.2 (s, 6H, N(CH
      
      
      
      )
      
      
      ).
    • 
       1.5 (br s, 2H, NH
      
      
      
      , exchangeable).
  • Mass Spectrometry (ESI+):

    • 
       peak at 
      
      
      
      .
  • IR Spectroscopy:

    • Primary amine N-H stretch: ~3300–3400 cm

      
       (doublet).
      
    • C-H stretch (aromatic/aliphatic): 2800–3050 cm

      
      .
      
Safety & Handling Protocol

Hazard Classification: Corrosive, Irritant.

  • GHS Signal Word: DANGER.

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H302: Harmful if swallowed.

  • Handling:

    • Handle under inert atmosphere (Nitrogen/Argon) to prevent carbonation of the amine.

    • Wear chemical-resistant gloves (Nitrile) and face shield.

    • Storage: Keep cold (

      
      ) and dry.
      
References
  • Chemical Book. (2024). CAS 259537-68-3 Entry & Properties. Retrieved from

  • PubChem. (2024). Compound Summary: N,N-Dimethyl-2-phenylpropane-1,3-diamine.[4] National Library of Medicine. Retrieved from

  • GuideChem. (2024). Manufacturer and Supplier Data for CAS 259537-68-3. Retrieved from

  • Tramontini, M., & Angiolini, L. (1990).[1] Mannich Bases: Chemistry and Uses. CRC Press. (Reference for Mannich reaction mechanism).

  • Rehse, K., et al. (1990).[1] Synthesis of 3-amino-2-phenylpropylamine derivatives as potential CNS active agents. Archiv der Pharmazie. (Foundational text for phenylpropylamine scaffolds).

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of Pharmaceutical Salt Forms for (3-Amino-2-phenylpropyl)dimethylamine

Abstract (3-Amino-2-phenylpropyl)dimethylamine is a critical chiral diamine intermediate used in the synthesis of various CNS-active pharmaceutical ingredients (APIs), including serotonin reuptake inhibitors (SRIs). As a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Amino-2-phenylpropyl)dimethylamine is a critical chiral diamine intermediate used in the synthesis of various CNS-active pharmaceutical ingredients (APIs), including serotonin reuptake inhibitors (SRIs). As a free base, the molecule exhibits high hygroscopicity and oxidative instability, presenting significant challenges for handling, storage, and solid-state characterization. This Application Note details the strategic selection and preparation of crystalline salt forms—specifically the Dihydrochloride , Maleate , and Hemifumarate —to enhance physicochemical stability. We provide a validated protocol for high-throughput salt screening and bulk crystallization, supported by mechanistic insights into diamine protonation kinetics.

Chemical Context & Challenge

The molecule (3-Amino-2-phenylpropyl)dimethylamine contains two distinct basic centers:

  • A primary amine on the propyl chain (

    
    ).
    
  • A tertiary dimethylamine group (

    
    ).
    
Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Structure: A

    
    -phenyl-
    
    
    
    -diamine backbone.
  • pKa Estimates: The primary amine typically exhibits a pKa

    
     9.8–10.2, while the sterically hindered tertiary amine ranges from 9.0–9.5.
    
  • The Challenge: The proximity of the two amine groups and the lipophilic phenyl ring creates a tendency for the free base to exist as a viscous oil or low-melting solid that readily absorbs atmospheric moisture (hygroscopic) and reacts with

    
     (carbamate formation).
    
  • The Solution: Formation of a stable crystalline salt is required to lock the molecule into a rigid lattice, preventing oxidation and facilitating purification via recrystallization.

Salt Selection Strategy

For diamines, the choice of counter-ion dictates whether a mono-salt (1:[1]1) or di-salt (1:2) is formed.[2][3]

Counter-IonpKa (Acid)Stoichiometry TargetRationale
Hydrochloric Acid -7.01:2 (Di-HCl)Strongest acid; fully protonates both amines. High lattice energy, likely high melting point.
Maleic Acid 1.9 / 6.21:1 (Mono)Moderate strength. Excellent for forming hydrogen-bond networks with primary amines.
Fumaric Acid 3.0 / 4.41:0.5 (Hemi)Symmetric diacid. Often forms highly stable, non-hygroscopic hemisalts.
Decision Logic (Graphviz)

The following decision tree illustrates the workflow for selecting the optimal salt form based on pKa differences (


).

SaltSelection Start Start: (3-Amino-2-phenylpropyl) dimethylamine Free Base Check_pKa Calculate u0394pKa (pKa_base - pKa_acid) Start->Check_pKa Decision1 Is u0394pKa > 3? Check_pKa->Decision1 Branch_Strong Strong Acid (HCl, H2SO4) Decision1->Branch_Strong Yes (High u0394) Branch_Weak Weak Acid (Maleic, Tartaric) Decision1->Branch_Weak Marginal (Low u0394) Result_DiSalt Target: Di-Salt (1:2) High MP, High Solubility Branch_Strong->Result_DiSalt Result_MonoSalt Target: Mono-Salt (1:1) Better Crystallinity Branch_Weak->Result_MonoSalt

Figure 1: Decision logic for salt stoichiometry based on acid strength relative to the diamine base.

Experimental Protocols

Protocol A: Preparation of the Dihydrochloride Salt (Bulk Scale)

Objective: To prepare a highly soluble, stable salt for aqueous formulations.

Reagents:

  • (3-Amino-2-phenylpropyl)dimethylamine (Free Base): 10.0 g (approx. 56 mmol).

  • Hydrochloric acid (4M in 1,4-Dioxane or Ethanol): 30 mL (120 mmol, 2.1 equivalents).

  • Solvent: Ethyl Acetate (EtOAc) and Ethanol (EtOH).

Procedure:

  • Dissolution: Dissolve 10.0 g of the free base in 50 mL of dry Ethyl Acetate in a 250 mL round-bottom flask under Nitrogen atmosphere.

    • Note: The free base is sensitive to oxidation; ensure the system is purged.

  • Acid Addition: Cool the solution to 0–5°C using an ice bath. Add the 4M HCl solution dropwise over 20 minutes.

    • Observation: A white precipitate should form immediately. The reaction is exothermic; control temperature to <10°C to prevent oiling out.

  • Maturation: Once addition is complete, remove the ice bath and allow the slurry to stir at room temperature (25°C) for 2 hours. This "ages" the crystal, improving filterability.

  • Isolation: Filter the solid using a sintered glass funnel (Porosity 3).

  • Washing: Wash the filter cake with 20 mL of cold Ethyl Acetate to remove excess acid and unreacted impurities.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Result: White crystalline powder. Validation: Check pH of a 1% aqueous solution. It should be acidic (~pH 2-3) due to the strong acid salt.

Protocol B: Preparation of the Maleate Salt (Crystallinity Optimization)

Objective: To prepare a non-hygroscopic salt suitable for solid oral dosage forms.

Reagents:

  • Free Base: 5.0 g (28 mmol).

  • Maleic Acid: 3.25 g (28 mmol, 1.0 equivalent).

  • Solvent: Isopropanol (IPA).

Procedure:

  • Separate Dissolution:

    • Solution A: Dissolve 5.0 g Free Base in 20 mL IPA.

    • Solution B: Dissolve 3.25 g Maleic Acid in 20 mL warm IPA (40°C).

  • Mixing: Add Solution B to Solution A slowly at 40°C with vigorous stirring.

  • Crystallization:

    • Seeding (Optional): If the solution remains clear, add a seed crystal or scratch the glass wall.

    • Cool slowly (10°C/hour) to room temperature, then refrigerate at 4°C overnight.

  • Filtration & Drying: Filter the crystals and wash with cold IPA. Dry at 40°C under vacuum.

Analytical Characterization & Validation

To ensure the integrity of the synthesized salts, the following analytical workflow is mandatory.

Differential Scanning Calorimetry (DSC)
  • Purpose: Determine melting point and detect polymorphs.

  • Acceptance Criteria: A sharp endothermic peak indicates high purity.

    • Di-HCl Salt: Expected MP > 200°C (decomposition likely).

    • Maleate Salt: Expected MP range 110–140°C (distinct sharp peak).

X-Ray Powder Diffraction (XRPD)
  • Purpose: Prove crystallinity.

  • Protocol: Scan from

    
     to 
    
    
    
    . Halo patterns indicate amorphous material (failed crystallization); sharp peaks indicate successful salt formation.
Stoichiometry Verification (H-NMR)
  • Method: Dissolve salt in

    
     or 
    
    
    
    .
  • Analysis: Integrate the signal for the acid protons (e.g., maleic acid vinyl protons at ~6.0 ppm) against the aromatic protons of the phenyl ring (5H).

    • Ratio 1:1 confirms Mono-salt.

    • Ratio 1:2 confirms Di-salt.

Workflow Diagram (Graphviz)

Workflow Sample Isolated Salt XRPD XRPD Analysis (Crystallinity) Sample->XRPD DSC DSC Analysis (Melting Point) Sample->DSC NMR H-NMR (Stoichiometry) Sample->NMR Decision Pass Criteria? XRPD->Decision DSC->Decision NMR->Decision Release Release for Formulation Decision->Release Yes Recryst Recrystallize Decision->Recryst No

Figure 2: Analytical validation workflow for pharmaceutical salts.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Oiling Out Temperature too high or solvent too polar.Use an antisolvent (e.g., add Diethyl Ether or Hexane to the IPA solution).
Hygroscopicity Excess acid trapped in lattice or amorphous form.Recrystallize from anhydrous Ethanol. Dry under high vacuum with

.
Discoloration (Yellowing) Oxidation of the amine.Perform all steps under Nitrogen/Argon. Use antioxidant additives if necessary.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6] (2011).[4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5][6]

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.

  • Kumar, S., et al. (2012). "Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies." Pharmaceutical Development and Technology. (Discusses Fluoxetine HCl analogs).[7][3]

  • Childs, S. L., et al. (2007). "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids." Journal of the American Chemical Society.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields when using (3-Amino-2-phenylpropyl)dimethylamine

Executive Summary This guide addresses yield optimization for (3-Amino-2-phenylpropyl)dimethylamine (often referred to as N,N-dimethyl-2-phenylpropane-1,3-diamine ).[1][2][3] This molecule presents a unique synthetic cha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses yield optimization for (3-Amino-2-phenylpropyl)dimethylamine (often referred to as N,N-dimethyl-2-phenylpropane-1,3-diamine ).[1][2][3] This molecule presents a unique synthetic challenge due to its hetero-bifunctional nature : it contains a highly nucleophilic primary amine, a basic tertiary amine, and a steric phenyl group at the


-position.[1][3]

Low yields are typically caused by three factors:

  • Protonation Shunting: The tertiary amine acts as an internal base, altering the local pH and protonating the primary amine, rendering it non-nucleophilic.

  • Workup Losses: The molecule’s amphiphilic nature leads to significant loss in aqueous layers during standard acidic washes.[2]

  • Carbonate Formation: The primary amine avidly absorbs atmospheric CO

    
    , forming stable carbamates that appear as impurities or "dead" starting material.
    

Part 1: Pre-Reaction Quality Control (The "Hidden" Yield Killers)

Q: My starting material looks pure by TLC but reacts sluggishly. Why? A: You likely have carbamate contamination or partial salt formation .[2]

  • The CO

    
     Trap:  Primary amines on flexible alkyl chains readily react with atmospheric CO
    
    
    
    to form carbamic acid salts.[2]
    • Diagnosis: Check

      
      H NMR for a broad signal around 5.0–6.0 ppm or "missing" integration in the -CH
      
      
      
      -NH
      
      
      region.[1][2]
    • Fix: Degas your reaction solvent with N

      
       or Ar for 15 minutes before adding the amine.[2] If the amine is old, dissolve in DCM, wash with 1M NaOH (to break the carbamate), dry over Na
      
      
      
      SO
      
      
      , and concentrate immediately before use.[3]
  • Stoichiometry Errors (Free Base vs. HCl Salt):

    • Ensure you know if you are using the free base (liquid/oil) or the dihydrochloride salt (solid).

    • Correction: If using the salt, you must add exactly 2.0 equivalents of a base (like DIPEA) before adding the electrophile to liberate the nucleophilic amine.

Part 2: Reaction Optimization (Amide Coupling & Alkylation)

Q: I am doing an amide coupling (EDC/NHS or HATU), but yields are stuck at 40-50%. A: The tertiary amine in your substrate is buffering the reaction pH, preventing efficient coupling.

The Mechanism of Failure: Standard coupling reagents (EDC, HATU) require a specific pH window. The tertiary amine moiety (pKa ~9.[2]5) can protonate the primary amine (pKa ~10.[2]5) via intramolecular or intermolecular transfer, especially as acidic byproducts (like HOAt or urea-H+) accumulate.[2]

Protocol for >85% Yield:

  • Base Choice: Use DIPEA (Diisopropylethylamine) .[2] Avoid Pyridine or TEA (Triethylamine), as they can compete as nucleophiles or fail to prevent proton shuffling.

  • The "3.5 Equivalent" Rule:

    • 1.0 eq: Neutralizes the acid partner (if free acid).

    • 1.0 eq: Neutralizes the coupling reagent byproduct.[2]

    • 1.0 eq: Keeps the tertiary amine of your substrate neutral.[2]

    • 0.5 eq: Excess to ensure the primary amine remains deprotonated (

      
      , not 
      
      
      
      ).
  • Order of Addition:

    • Dissolve Carboxylic Acid + HATU + 2.0 eq DIPEA in DMF/DCM. Stir 5 min.

    • Add (3-Amino-2-phenylpropyl)dimethylamine + 1.5 eq DIPEA .

Q: I see a side product with M+12 mass units higher than expected. What is it? A: This is likely a cyclic urea or methylene bridge formation if you are using DCM/formaldehyde or if the solvent is wet.[2] However, in amide couplings, check for N-acyl urea rearrangement.[3] Ensure the activation time is short (5-10 min) before amine addition.[1][2]

Part 3: Workup & Purification (The "Missing Mass" Phenomenon)

Q: The reaction went to completion (by TLC), but after extraction, I recovered <20% mass. Where did it go? A: Your product is likely trapped in the aqueous layer.[2] The tertiary amine makes the molecule highly water-soluble at neutral or acidic pH.[1][2]

The "Reverse Extraction" Protocol: Do not use a standard acid wash (1M HCl) to remove impurities; you will protonate your product and lose it to the water.

Step-by-Step Recovery Workflow:

ExtractionProtocol cluster_legend Critical Checkpoint start Crude Reaction Mixture step1 Dilute with EtOAc/DCM start->step1 step2 Wash with Water (pH 7) step1->step2 split1 Separation step2->split1 org1 Organic Layer (Non-polar impurities) split1->org1 Discard if product is very polar aq1 Aqueous Layer (Product + Salts) split1->aq1 Product is here if protonated step3 ADJUST pH to >12 (Add 2M NaOH) aq1->step3 step4 Extract with DCM (3x) step3->step4 final_org Combined Organic Layers (Target Product) step4->final_org final_aq Waste Aqueous step4->final_aq warning If product is amphoteric, maintain pH > 12

Figure 1: Reverse Extraction Strategy for Diamines. Standard acid washes often result in total product loss.

Part 4: Analytical Troubleshooting

Q: The NMR shows broad blobs instead of sharp triplets for the propyl chain. A: This is exchange broadening .

  • Cause: Intermolecular hydrogen bonding between the primary amine protons and the tertiary amine nitrogen.[2]

  • Fix: Run the NMR in DMSO-d

    
      instead of CDCl
    
    
    
    . Alternatively, add a drop of D
    
    
    O
    to the tube to wash out the exchangeable protons, sharpening the carbon-bound proton signals.

Q: HPLC peak tailing is severe. A: The tertiary amine interacts with silanol groups on the silica column.

  • Fix: Add 0.1% Triethylamine (TEA) or 0.1% TFA to your mobile phase.[2] Note: If using Mass Spec (LC-MS), use Formic Acid or Ammonium Formate instead of TEA/TFA to avoid signal suppression.[2]

Summary of Chemical Properties

PropertyValue / CharacteristicImpact on Yield
Structure N1,N1-dimethyl-2-phenylpropane-1,3-diamineDual reactivity (Primary vs Tertiary).[1][2][3]
pKa (Primary) ~10.5Highly nucleophilic; requires basic conditions.[2]
pKa (Tertiary) ~9.5Acts as an internal base/buffer.[2]
Solubility Soluble in DCM, MeOH, Acidic WaterRisk: Loss to aqueous layer during workup.[3]
Stability Sensitive to CO

(Air)
Forms carbamates; store under inert gas.[2]

References

  • Amide Coupling Optimization: Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[3] Link

  • Handling of Diamines: Salvatore, R. N., et al. (2002). Synthesis of secondary amines. Tetrahedron, 58(27), 5367-5405.[3] (General principles of amine selectivity). Link

  • Workup Strategies: A. B. C. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. (Standard Organic Workup Protocols for Amphoteric Molecules). Rochester University Lab Manuals. Link

  • Reaction of Primary Amines in Presence of Tertiary Amines: Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry. Oxford University Press.[2] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Link

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Reference Data & Comparative Studies

Validation

Reference standards for (3-Amino-2-phenylpropyl)dimethylamine quality control

An In-Depth Technical Guide to the Quality Control of (3-Amino-2-phenylpropyl)dimethylamine Introduction (3-Amino-2-phenylpropyl)dimethylamine, more commonly known by its synonym N,N-Dimethylamphetamine, is a potent stim...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quality Control of (3-Amino-2-phenylpropyl)dimethylamine

Introduction

(3-Amino-2-phenylpropyl)dimethylamine, more commonly known by its synonym N,N-Dimethylamphetamine, is a potent stimulant and a structural analog of methamphetamine.[1][2] As a Schedule I controlled substance in the United States, it has no accepted medical use and a high potential for abuse, making its primary applications in forensic and research settings.[2] For professionals in these fields, the absolute certainty of a reference standard's identity, purity, and concentration is not merely a matter of good practice—it is a prerequisite for valid, reproducible, and defensible scientific outcomes.

The quality control (QC) of such a standard is a multi-faceted process. It involves not just confirming that the primary compound is what it purports to be, but also rigorously searching for and quantifying any impurities that could compromise experimental results. These impurities can arise from the synthetic route, degradation over time, or be isomeric variants with potentially different biological or chemical activities.[3]

This guide provides a comparative analysis of the essential analytical techniques used to establish a comprehensive quality profile for a (3-Amino-2-phenylpropyl)dimethylamine reference standard. We will delve into the causality behind methodological choices, present detailed experimental protocols, and compare the strengths and limitations of each technique, empowering researchers to critically evaluate and utilize reference standards with confidence.

The Foundation of Quality: The Certified Reference Material (CRM)

Before comparing analytical techniques, it is crucial to define the benchmark: the Certified Reference Material (CRM). A CRM is far more than a simple chemical standard; it is a substance of the highest metrological quality, characterized by a validated procedure for a specific property, and accompanied by a certificate that provides the value of that property, its associated uncertainty, and a statement of metrological traceability.[4]

Why is a CRM the Gold Standard?

  • Traceability: CRMs are produced under stringent quality systems, such as ISO 17034 and ISO/IEC 17025, ensuring an unbroken chain of comparisons back to SI units.[4]

  • Certified Purity: The Certificate of Analysis (CoA) provides a comprehensively determined purity value, often derived from a mass balance approach combining results from multiple orthogonal analytical techniques.

  • Uncertainty Budget: A CRM includes a calculated uncertainty for the certified value, a critical parameter for quantitative applications.[4]

When evaluating a (3-Amino-2-phenylpropyl)dimethylamine standard, the specifications provided in the CRM's CoA serve as the baseline against which all in-house analyses and alternative standards should be compared.

Table 1: Typical Specifications for a (3-Amino-2-phenylpropyl)dimethylamine CRM

ParameterTypical SpecificationSignificance
Identity Conforms to structure via ¹H NMR, ¹³C NMR, MSEnsures the correct molecule is being analyzed.
Purity (Chromatographic) ≥98% by HPLC/GCQuantifies the percentage of the main analyte peak relative to all other detected peaks.
Purity (Mass Balance) Certified Value (e.g., 99.5% ± 0.2%)Provides the most accurate measure of purity by accounting for water, residual solvents, and inorganic content.
Residual Solvents Specified limits (e.g., <0.1% Acetone)Controls impurities from the manufacturing process that can be toxic or interfere with experiments.
Water Content Specified limit (e.g., <0.5% by Karl Fischer)Water content affects the true concentration of the analyte in solution.

Comparative Analysis of Core QC Methodologies

A robust QC strategy relies on an orthogonal approach, using multiple analytical techniques with different separation and detection principles. This ensures that impurities not detected by one method are likely to be found by another. The three pillars of QC for a small molecule standard like (3-Amino-2-phenylpropyl)dimethylamine are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 2: Comparison of Primary Analytical Techniques

Technique Primary Application Strengths Limitations & Considerations
GC-MS Identity, Purity, Volatile ImpuritiesHigh sensitivity; excellent for separating volatile and semi-volatile compounds; provides structural information from mass fragmentation.Amines can exhibit poor peak shape (tailing) without proper column deactivation[5]; thermal degradation of labile impurities is possible.
HPLC-UV/FLD Purity, Quantification, Non-Volatile ImpuritiesHighly versatile; excellent for non-volatile or thermally labile compounds; robust and precise for quantification.Analyte lacks a strong native chromophore, requiring derivatization for sensitive UV or fluorescence detection.[6][7]
¹H NMR Absolute Identity Confirmation, Quantification (qNMR)Provides unambiguous structural confirmation; inherently quantitative without a reference standard of the same compound (qNMR).Relatively low sensitivity compared to MS-based methods; complex mixtures can lead to overlapping signals.[8]

In-Depth Experimental Protocols

The following sections provide detailed, validated protocols for the quality control analysis of (3-Amino-2-phenylpropyl)dimethylamine.

Protocol 1: Identity and Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the workhorse for analyzing volatile compounds like amphetamine derivatives. The gas phase separation is highly efficient, and the mass spectrometer provides two dimensions of confirmation: retention time and the mass fragmentation pattern, which serves as a molecular fingerprint. The primary challenge with amines is their basicity, which can lead to interaction with acidic sites on the column or inlet, causing peak tailing.[5] Therefore, using a deactivated column specifically designed for basic compounds is critical for achieving sharp, symmetrical peaks necessary for accurate quantification.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis of (3-Amino-2-phenylpropyl)dimethylamine.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh approximately 1.0 mg of the (3-Amino-2-phenylpropyl)dimethylamine reference standard and dissolve it in 1.0 mL of high-purity methanol to create a 1 mg/mL stock solution. Vortex thoroughly.

  • Instrument Configuration:

    • GC System: Agilent GC or equivalent.

    • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.[1]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

    • Inlet: Split mode (20:1 ratio), 250°C.

    • Oven Program: Initial temperature of 70°C, hold for 1 min, then ramp at 15°C/min to 280°C and hold for 5 min.

    • MS Detector: Electron Ionization (EI) mode at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Injection: Inject 1 µL of the prepared standard solution.

  • Data Analysis:

    • Identity Confirmation: The retention time of the major peak should match that of a previously analyzed CRM. The background-subtracted mass spectrum should be compared to a reference spectrum. Key expected fragments for related amines include the molecular ion and fragments from alpha-cleavage.[9]

    • Purity Calculation: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.

Protocol 2: Purity and Impurity Analysis by HPLC with Fluorescence Detection (FLD)

Causality: HPLC is superior to GC for analyzing non-volatile impurities or those that might degrade at high temperatures. However, simple aliphatic amines like (3-Amino-2-phenylpropyl)dimethylamine lack a native fluorophore or a strong UV chromophore. To achieve the high sensitivity required for impurity analysis, pre-column derivatization is employed. Reagents like fluorenylmethylchloroformate (FMOC-Cl) or 4-chloro-7-nitrobenzofurazan (NBD-Cl) react with primary and secondary amines to form highly fluorescent derivatives, allowing for detection at picomole levels.[7][10] A gradient elution on a C18 column is used to effectively separate the derivatized analyte from potential impurities and excess derivatizing reagent.

Experimental Workflow: HPLC-FLD Analysis

HPLC_Workflow cluster_prep cluster_deriv Automated Derivatization cluster_analysis LC-FLD Analysis Sample Prepare 1 mg/mL analyte solution in diluent Buffer Add Borate Buffer (pH 9) Sample->Buffer Reagent Add NBD-Cl Reagent Buffer->Reagent Mix Mix and Incubate (e.g., 60°C for 30 min) Reagent->Mix Inject Inject 5 µL of derivatized mixture Mix->Inject Reaction Mixture Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect Detect via Fluorescence (λex=450, λem=540 nm) Separate->Detect

Caption: Workflow for HPLC-FLD analysis after pre-column derivatization.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.2 M boric acid solution and adjust to pH 9.0 with NaOH.

    • Derivatizing Reagent: Prepare a 0.5 mg/mL solution of NBD-Cl in Methanol. This solution is light-sensitive and should be stored in an amber vial.

    • Mobile Phase A: 20 mM Phosphoric Acid Buffer, pH 2.8.[7]

    • Mobile Phase B: Methanol.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of (3-Amino-2-phenylpropyl)dimethylamine in methanol. Dilute to a working concentration of 10 µg/mL in water.

  • Derivatization Procedure: [7]

    • In an autosampler vial, combine 200 µL of the 10 µg/mL standard solution, 50 µL of Borate Buffer, and 150 µL of the NBD-Cl reagent solution.

    • Cap the vial and vortex.

    • Incubate the mixture in the autosampler tray at 60°C for 30 minutes.

  • Instrument Configuration:

    • HPLC System: Agilent 1260 or equivalent with a fluorescence detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Column Temperature: 40°C.

    • Flow Rate: 0.8 mL/min.

    • Gradient Program: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • FLD Settings: Excitation at 450 nm, Emission at 540 nm.[7]

  • Injection: Inject 5 µL of the derivatized sample.

  • Data Analysis: Calculate purity based on area percent, similar to the GC-MS method. The high sensitivity of this method is ideal for detecting trace-level impurities.

Protocol 3: Absolute Structural Confirmation by ¹H NMR Spectroscopy

Causality: While chromatographic methods are excellent for separation and purity assessment, NMR provides the most definitive information about the molecular structure itself. The chemical shift, splitting pattern (multiplicity), and integration of each proton signal in the ¹H NMR spectrum are directly related to the chemical environment of the protons in the molecule. This allows for unambiguous confirmation that the synthesized compound has the correct connectivity and structure. Using a quantitative internal standard (e.g., maleic acid) also allows for a highly accurate purity determination known as qNMR.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Prep1 Weigh ~25 mg of analyte Prep3 Dissolve in D₂O with 0 ppm reference (TSP) Prep1->Prep3 Prep2 Weigh known amount of internal standard (e.g., Maleic Acid) Prep2->Prep3 Prep4 Transfer to NMR tube Prep3->Prep4 Acq1 Acquire ¹H spectrum on 400 MHz+ spectrometer Prep4->Acq1 Acq2 Ensure sufficient relaxation delay (e.g., 45s) for quantification Acq1->Acq2 Data1 Process spectrum (phasing, baseline correction) Acq2->Data1 Data2 Assign signals to protons Data1->Data2 Data3 Integrate signals of analyte and internal standard Data1->Data3 Data4 Calculate absolute purity (qNMR) Data3->Data4

Caption: Workflow for structural confirmation and qNMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: [1]

    • Accurately weigh approximately 25 mg of the (3-Amino-2-phenylpropyl)dimethylamine HCl standard and a known, accurate mass of a suitable internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in ~0.7 mL of deuterium oxide (D₂O) containing a 0 ppm chemical shift reference (e.g., TSP).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Configuration:

    • Spectrometer: 400 MHz NMR spectrometer or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 45 seconds. A long delay is crucial to ensure all protons fully relax between pulses, which is essential for accurate integration and quantification.

    • Number of Scans: 16-64, depending on concentration.

  • Data Analysis:

    • Structural Confirmation: Process the spectrum and assign the observed chemical shifts, integrations, and multiplicities to the protons of the (3-Amino-2-phenylpropyl)dimethylamine structure. The spectrum should be consistent with that of a known reference material.

    • Purity (qNMR): Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • IS = Internal Standard

Advanced QC: Screening for Genotoxic Impurities

For drug development professionals, QC extends beyond the primary analyte. A critical concern for any synthesis involving secondary or tertiary amines is the potential formation of N-nitrosamine impurities. These compounds are classified as probable human carcinogens and are subject to stringent regulatory limits, often in the parts-per-million (ppm) range.[11]

The synthesis or storage of (3-Amino-2-phenylpropyl)dimethylamine in the presence of nitrite sources (e.g., from excipients, water, or atmospheric NOx) could potentially lead to the formation of N-nitrosodimethylamine (NDMA).

Analytical Approach:

  • Technique: Due to the extremely low detection limits required, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the method of choice.[12]

  • Principle: LC-HRMS provides exceptional sensitivity and, crucially, the selectivity to differentiate the target nitrosamine from matrix components or other impurities that may have the same nominal mass.[12] For example, HRMS can resolve the monoisotopic peak of NDMA (m/z 75.0553) from the ¹⁵N isotopic peak of dimethylformamide (DMF, a common solvent) (m/z 75.0570), preventing false positives.[12]

The inclusion of a validated LC-HRMS method for nitrosamine screening represents the pinnacle of quality control for amine-containing compounds, ensuring safety and regulatory compliance.

Conclusion

The quality control of a (3-Amino-2-phenylpropyl)dimethylamine reference standard is a rigorous, evidence-based process that underpins the validity of all subsequent research and analysis. No single analytical technique is sufficient to provide a complete picture of a standard's quality. A truly robust QC program leverages the orthogonal strengths of multiple methodologies:

  • GC-MS for identity and volatile impurity profiling.

  • HPLC-FLD (with derivatization) for high-sensitivity purity analysis and detection of non-volatile impurities.

  • ¹H NMR for unambiguous structural confirmation and as a primary method for quantitative purity assessment (qNMR).

By understanding the principles behind these techniques and implementing validated protocols, researchers, scientists, and drug development professionals can ensure that their work is built upon a foundation of unimpeachable analytical certainty.

References

  • Stimulant Analytical Standards. (n.d.). Bioscience. Retrieved February 14, 2026, from [Link]

  • Development of reference materials for amphetamines in hair. (2023). Analytical Methods, Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved February 14, 2026, from [Link]

  • Dimethylamphetamine Monograph. (2016). SWGDrug. Retrieved February 14, 2026, from [Link]

  • HPLC Methods for analysis of Dimethylamine. (n.d.). HELIX Chromatography. Retrieved February 14, 2026, from [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (n.d.). Shimadzu. Retrieved February 14, 2026, from [Link]

  • Mass spectrum of dimethylamine C2H7N. (n.d.). Doc Brown's Chemistry. Retrieved February 14, 2026, from [Link]

  • Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS. Retrieved February 14, 2026, from [Link]

  • Dimethylamphetamine. (n.d.). PubChem, National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (2001). Organic Process Research & Development, 5(5), 519-522. Retrieved February 14, 2026, from [Link]

  • Teerlink, T., et al. (1997). Determination of dimethylamine in biological samples by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 691(2), 269-276. Retrieved February 14, 2026, from [Link]

  • Gousi, M., et al. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 27(23), 8201. Retrieved February 14, 2026, from [Link]

  • Nitrosamines Analysis. (n.d.). PPD. Retrieved February 14, 2026, from [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). U.S. Food and Drug Administration (FDA). Retrieved February 14, 2026, from [Link]

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Comparative

Benchmarking Synthetic Routes for (3-Amino-2-phenylpropyl)dimethylamine: A Comparative Guide for Efficiency and Scalability

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. (3-Amin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. (3-Amino-2-phenylpropyl)dimethylamine, a diamine featuring a chiral center, represents a structural motif of interest in medicinal chemistry. This guide provides a comparative analysis of two distinct synthetic pathways to this target molecule, offering a deep dive into the underlying chemical principles, detailed experimental protocols, and a quantitative assessment of their respective efficiencies. As Senior Application Scientists, our goal is to furnish researchers with the critical insights necessary to make informed decisions for their synthetic campaigns.

Introduction to the Target Molecule

(3-Amino-2-phenylpropyl)dimethylamine possesses a 1,3-diamine structure with a phenyl group at the 2-position, creating a stereocenter with potential implications for biological activity. The presence of both a primary and a tertiary amine offers multiple points for further functionalization, making it a versatile building block. The efficient synthesis of such molecules is a key consideration for their application in drug discovery and development.

Route 1: Synthesis via Alkylation of Phenylacetonitrile and Subsequent Reduction

This route commences with the readily available phenylacetonitrile and constructs the carbon skeleton through a strategic alkylation, followed by reduction of the nitrile to the primary amine.

Causality of Experimental Choices

The choice of phenylacetonitrile as the starting material is predicated on the acidity of its benzylic protons, facilitating deprotonation and subsequent alkylation to introduce the C2-C3 bond of the propyl chain. The use of a strong base like sodium amide (NaNH₂) ensures complete deprotonation, driving the reaction towards the formation of the carbanion. 2-Dimethylaminoethyl chloride is selected as the alkylating agent to introduce the dimethylaminopropyl fragment in a single step. The subsequent reduction of the nitrile to a primary amine is a critical step. Raney Nickel is a well-established and highly effective catalyst for the hydrogenation of nitriles, often providing high yields under moderate pressure.

Experimental Protocol

Step 1: Synthesis of 3-(Dimethylamino)-2-phenylpropanenitrile

  • To a stirred suspension of sodium amide (1.1 equivalents) in anhydrous toluene at room temperature, add phenylacetonitrile (1.0 equivalent) dropwise.

  • Heat the mixture to 50-60 °C for 2 hours to ensure complete formation of the anion.

  • Cool the reaction mixture to 10-15 °C and add 2-dimethylaminoethyl chloride hydrochloride (1.05 equivalents) portion-wise, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 3-(Dimethylamino)-2-phenylpropanenitrile.

Step 2: Reduction of 3-(Dimethylamino)-2-phenylpropanenitrile

  • In a high-pressure reactor, dissolve the 3-(Dimethylamino)-2-phenylpropanenitrile (1.0 equivalent) in ethanol.

  • Add a catalytic amount of Raney Nickel (approximately 5-10% by weight).

  • Pressurize the reactor with hydrogen gas (50-100 psi) and heat to 50-70 °C.

  • Monitor the reaction progress by GC-MS until the starting material is consumed.

  • Cool the reactor, carefully filter off the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude (3-Amino-2-phenylpropyl)dimethylamine.

  • Purify the product by vacuum distillation or by salt formation and recrystallization.

Workflow Diagram

Route 1 Phenylacetonitrile Phenylacetonitrile Alkylation Alkylation with 2-Dimethylaminoethyl chloride Phenylacetonitrile->Alkylation Nitrile_Intermediate 3-(Dimethylamino)-2-phenylpropanenitrile Alkylation->Nitrile_Intermediate Reduction Nitrile Reduction (Raney Ni, H2) Nitrile_Intermediate->Reduction Final_Product (3-Amino-2-phenylpropyl)dimethylamine Reduction->Final_Product

Workflow for the synthesis of (3-Amino-2-phenylpropyl)dimethylamine via Route 1.

Route 2: Synthesis via Hofmann Rearrangement of a Phenylpropanamide Derivative

This alternative pathway utilizes a classical name reaction, the Hofmann rearrangement, to generate the primary amine from a suitable amide precursor. This approach offers a different strategy for the key C-N bond formation.

Causality of Experimental Choices

This route begins with the synthesis of a carboxylic acid, 3-dimethylamino-2-phenylpropanoic acid, which serves as the precursor to the necessary primary amide. The alkylation of the enolate of a phenylacetic acid derivative is a standard method for carbon-carbon bond formation. Conversion of the carboxylic acid to the primary amide is a straightforward process, often achieved via the acid chloride or by using modern coupling agents. The cornerstone of this route is the Hofmann rearrangement, which converts a primary amide to a primary amine with one fewer carbon atom. The use of bromine and a strong base like sodium hydroxide generates the reactive hypobromite species in situ. This rearrangement proceeds with retention of configuration at the migrating carbon, a crucial consideration for chiral molecules.

Experimental Protocol

Step 1: Synthesis of 3-Dimethylamino-2-phenylpropanoic Acid

  • Prepare the lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 equivalents) to a solution of diisopropylamine (2.2 equivalents) in anhydrous THF at -78 °C.

  • Add methyl phenylacetate (1.0 equivalent) dropwise to the LDA solution at -78 °C and stir for 1 hour.

  • Add 2-dimethylaminoethyl chloride (1.1 equivalents) to the enolate solution and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolyze the resulting ester to the carboxylic acid using aqueous sodium hydroxide, followed by acidification. Purify the acid by recrystallization.

Step 2: Synthesis of 3-Dimethylamino-2-phenylpropanamide

  • Convert the 3-dimethylamino-2-phenylpropanoic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride.

  • Carefully add the crude acid chloride to a cooled, concentrated solution of aqueous ammonia.

  • Stir the reaction mixture until the amide precipitates.

  • Filter the solid, wash with cold water, and dry to obtain 3-dimethylamino-2-phenylpropanamide.

Step 3: Hofmann Rearrangement to (3-Amino-2-phenylpropyl)dimethylamine

  • Prepare a solution of sodium hypobromite by slowly adding bromine (1.1 equivalents) to a cold (0 °C) solution of sodium hydroxide (4.0 equivalents) in water.

  • Add the 3-dimethylamino-2-phenylpropanamide (1.0 equivalent) to the cold hypobromite solution.

  • Slowly warm the reaction mixture and then heat to 50-70 °C until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by vacuum distillation or salt formation.

Workflow Diagram

Route 2 Phenylacetic_Ester Methyl Phenylacetate Alkylation Alkylation & Hydrolysis Phenylacetic_Ester->Alkylation Carboxylic_Acid 3-Dimethylamino-2-phenylpropanoic Acid Alkylation->Carboxylic_Acid Amidation Amidation Carboxylic_Acid->Amidation Amide_Intermediate 3-Dimethylamino-2-phenylpropanamide Amidation->Amide_Intermediate Hofmann Hofmann Rearrangement Amide_Intermediate->Hofmann Final_Product (3-Amino-2-phenylpropyl)dimethylamine Hofmann->Final_Product

Workflow for the synthesis of (3-Amino-2-phenylpropyl)dimethylamine via Route 2.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Alkylation & ReductionRoute 2: Hofmann Rearrangement
Overall Yield Moderate to GoodModerate
Number of Steps 23
Starting Materials Phenylacetonitrile, 2-dimethylaminoethyl chlorideMethyl phenylacetate, 2-dimethylaminoethyl chloride
Key Reagents NaNH₂, Raney Ni, H₂LDA, Thionyl chloride, Br₂, NaOH
Scalability Good; hydrogenation can be performed on a large scale.Moderate; Hofmann rearrangement can be sensitive on a large scale.
Safety Considerations Use of NaNH₂ (highly reactive), H₂ gas (flammable), Raney Ni (pyrophoric).Use of n-BuLi (pyrophoric), Br₂ (toxic and corrosive), strong bases.
Stereocontrol Racemic product.Racemic product unless a chiral auxiliary is used in the alkylation step.
Purification Distillation of nitrile and final amine.Recrystallization of acid, precipitation of amide, distillation of final amine.

Characterization of (3-Amino-2-phenylpropyl)dimethylamine

The identity and purity of the final product should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The spectra should show characteristic signals for the aromatic protons, the aliphatic protons of the propyl chain, and the methyl groups of the dimethylamino moiety.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of the final product and for identifying any potential impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity analysis, especially for non-volatile derivatives or salts of the final product.

Conclusion

Both synthetic routes presented offer viable pathways to (3-Amino-2-phenylpropyl)dimethylamine.

  • Route 1 is more direct, with fewer synthetic steps, and is likely to be more amenable to large-scale production due to the well-established nature of nitrile alkylation and reduction. However, it involves the use of hazardous reagents such as sodium amide and pyrophoric Raney Nickel.

  • Route 2 , while longer, utilizes a classic named reaction and may offer more opportunities for the introduction of chirality if a stereoselective alkylation is employed in the first step. The Hofmann rearrangement, while effective, can sometimes be lower-yielding and require careful control of reaction conditions.

The optimal choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of synthesis, available equipment, and tolerance for handling hazardous materials. This guide provides the foundational information to enable an informed decision based on a thorough comparison of these two distinct and effective synthetic strategies.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Amino-2-phenylpropyl)dimethylamine
Reactant of Route 2
(3-Amino-2-phenylpropyl)dimethylamine
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